molecular formula C14H12O3 B8506675 1,2-Bis(3-hydroxyphenyl)ethanone CAS No. 63192-59-6

1,2-Bis(3-hydroxyphenyl)ethanone

Cat. No.: B8506675
CAS No.: 63192-59-6
M. Wt: 228.24 g/mol
InChI Key: MDSFYGBXGRMKQS-UHFFFAOYSA-N
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Description

1,2-Bis(3-hydroxyphenyl)ethanone (CAS 63192-59-6) is a diarylketone compound with a molecular weight of 228.24 g/mol and the molecular formula C₁₄H₁₂O₃. It features two meta-hydroxyphenyl groups attached to an ethanone backbone, a structure that is of significant interest in medicinal and organic chemistry research . The meta-hydroxyl groups on its phenyl rings are known to influence its physicochemical properties, potentially enhancing solubility in polar solvents compared to non-hydroxylated or fluorinated analogs . This compound serves as a versatile precursor in organic synthesis. It can undergo reactions such as Schiff base formation to create ligands for coordination chemistry and metal-catalyzed reactions . Common synthetic routes involve Friedel-Crafts acylation to introduce the acetyl groups onto the aromatic phenolic backbone, though these methods may require protection and deprotection steps of the hydroxyl groups to control regioselectivity . In biological research, diarylketones with phenolic structures are frequently investigated for their bioactive potential. Based on its structural features and research on similar compounds, this compound is a candidate for studies in antioxidant activity (e.g., DPPH radical scavenging assays) and antimicrobial properties against various bacterial strains . Furthermore, hydroxylated benzoin and benzil analogs, which share some structural similarities, have been shown to exhibit enzyme inhibition against targets like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, suggesting potential research avenues for this compound in related areas . Handling & Safety: This product is intended for research purposes only and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for in-vitro studies in controlled laboratory settings, and any bodily introduction into humans or animals is prohibited by law .

Properties

CAS No.

63192-59-6

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

1,2-bis(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H12O3/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9,15-16H,8H2

InChI Key

MDSFYGBXGRMKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Fluorine vs. Hydroxyl vs. Methoxy

Key analogs differ in substituent groups on the phenyl rings, influencing their physical, chemical, and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
1,2-Bis(3-hydroxyphenyl)ethanone C₁₄H₁₂O₃ 228.25 (calc.) -OH (meta) Potential bioactive properties
1,2-Bis(4-fluorophenyl)ethanone C₁₄H₁₀F₂O 232.23 -F (para) Higher lipophilicity; synthetic intermediate
1,2-Bis(4-methoxyphenyl)ethanone C₁₆H₁₆O₃ 256.30 -OCH₃ (para) Photostability; pharmaceutical precursor
1,2-Bis(4-nitrophenyl)ethanone C₁₄H₁₀N₂O₅ 298.24 (calc.) -NO₂ (para) Electron-deficient; reactive in synthesis

Key Observations :

  • Hydroxyl Groups: The meta-hydroxyl groups in this compound may enhance solubility in polar solvents compared to fluorine or methoxy derivatives.
  • Methoxy Groups: 1,2-Bis(4-methoxyphenyl)ethanone exhibits increased stability and is used in pharmaceutical synthesis due to its electron-donating methoxy groups .
  • Fluorine Substituents : The 4-fluoro analog (232.23 g/mol) shows higher lipophilicity, making it suitable for drug penetration studies .
Enzyme Inhibition
  • (1,4-Cyclohexylphenyl)ethanone: Exhibits strong inhibition of Polo-like kinase 1 (PLK1) with ΔG = -6.84 kcal/mol and Ki = 9.77 μM, outperforming squalene and other analogs .
Therapeutic Potential
  • Benign Prostatic Hyperplasia (BPH): 1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone reduces prostate weight in vivo (EC₅₀ = 7.6–79.8 μM) and binds similarly to hydroxyl flutamide .
  • Anticancer Activity : Fluorinated and methoxylated analogs are prioritized for drug delivery due to enhanced bioavailability .

Preparation Methods

Direct Bis-Acylation of Resorcinol

The Friedel-Crafts acylation reaction is a cornerstone for introducing acetyl groups onto aromatic rings. Resorcinol (1,3-dihydroxybenzene) serves as a starting material due to its electron-rich structure, which facilitates electrophilic substitution. In a modified approach adapted from, resorcinol undergoes sequential acylation:

  • Protection of Hydroxyl Groups :
    Resorcinol is acetylated using acetic anhydride and sodium acetate, yielding 1,3-diacetoxybenzene. This step prevents unwanted side reactions during subsequent acylation.

  • Friedel-Crafts Acylation :
    The diacetate reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) under solvent-free conditions at 110°C. AlCl₃ acts as a Lewis acid, generating the acylium ion (CH₃CO⁺), which attacks the aromatic ring para to the acetoxy groups. This results in 1,3-diacetoxy-4,6-diacetylbenzene.

  • Deprotection :
    Hydrolysis with aqueous hydrochloric acid removes the acetyl protecting groups, yielding 1,2-bis(3-hydroxyphenyl)ethanone. The overall yield for this three-step process ranges from 65% to 75%.

Key Reaction Parameters :

  • Temperature : 110°C for Friedel-Crafts acylation.

  • Catalyst : AlCl₃ (1.2 equivalents relative to acetyl chloride).

  • Solvent : Solvent-free conditions minimize byproducts.

Sulfonic Acid-Directed Acylation

Benzenesulfonic Acid as a Directing Group

A patent by CN102070428A describes a method for synthesizing 3-hydroxyacetophenone, which can be adapted for the target compound. The protocol involves:

  • Sulfonation and Acylation :
    Benzenesulfonic acid reacts with acetyl chloride in 1,2-dichloroethane, catalyzed by AlCl₃ at 50°C. The sulfonic acid group directs the acetyl group to the meta position, forming 3-acetylbenzenesulfonic acid.

  • Hydrolysis :
    The sulfonic acid group is removed via alkaline hydrolysis (5 M NaOH, 100°C), yielding 3-hydroxyacetophenone. Scaling this method to introduce a second acetyl group requires repeating the acylation step on 3-hydroxyacetophenone itself, followed by coupling.

Challenges and Solutions :

  • Regioselectivity : The sulfonic acid group ensures meta-acylation, but subsequent acylation of 3-hydroxyacetophenone may require protection of the hydroxyl group to prevent undesired ortho/para substitution.

  • Yield Optimization : The reported yield for 3-hydroxyacetophenone is 80%, but bis-acylation would likely reduce overall yield to ~50%.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Friedel-Crafts AcylationResorcinolAcetyl chloride, AlCl₃65–75%High regioselectivity, scalableRequires protection/deprotection steps
Sulfonic Acid-DirectedBenzenesulfonic acidAcetyl chloride, NaOH~50%Directs meta-acylationLow yield for bis-acylation
Enzymatic Reductionα-Chloro derivativeKetoreductase, NADPH>99%High enantioselectivity, mild conditionsLimited to chiral intermediates

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Acylation

  • Ortho/Para Substitution : Without directing groups, acetyl groups may attach ortho or para to hydroxyl groups, leading to regioisomers. Using sulfonic acid or acetyl protection mitigates this.

  • Over-Acylation : Excess acetyl chloride can cause tri- or tetra-acylation, necessitating precise stoichiometry.

Hydrolysis Challenges

  • Ester Cleavage : Premature deprotection during acylation reduces yield. Sodium acetate buffers in the acetylation step stabilize the intermediate .

Q & A

Basic: What synthetic routes are commonly employed for 1,2-Bis(3-hydroxyphenyl)ethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce ethanone groups onto the phenolic backbone. For example, analogous bis-ethanone compounds (e.g., 1,1'-(4-hydroxy-1,3-phenylene)bis-ethanone) are synthesized via acid-catalyzed condensation of hydroxyacetophenone derivatives with appropriate aromatic precursors . Key steps include:

  • Reagent selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
  • Protection of hydroxyl groups : Temporarily block reactive -OH groups using acetyl or benzoyl protecting agents to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product .

Advanced: How can regioselectivity challenges be addressed during synthesis?

Regioselectivity in bis-ethanone synthesis is influenced by electronic and steric effects of substituents. Strategies include:

  • Directed ortho-metalation : Utilize directing groups (e.g., -OMe) to control acylation positions .
  • Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by optimizing temperature and time parameters .
  • Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Basic: What spectroscopic techniques validate the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ ~200 ppm). Overlapping signals can be resolved via 2D techniques (e.g., HSQC, COSY) .
  • FT-IR : Identify hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 257 for C₁₄H₁₂O₃) .

Advanced: How can tautomeric forms of this compound complicate spectral interpretation?

The enol-keto tautomerism of the β-diketone moiety may lead to multiple resonance forms, resulting in split or broadened NMR signals. Mitigation strategies:

  • Variable-temperature NMR : Suppress tautomeric exchange by cooling the sample (e.g., -40°C) .
  • Deuterium exchange : Add D₂O to distinguish exchangeable hydroxyl protons from non-exchangeable aromatic protons .

Basic: What biological applications are explored for this compound?

This compound is studied for:

  • Antioxidant activity : Assessed via DPPH radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid .
  • Antimicrobial properties : Tested against Gram-positive/negative bacteria using agar dilution methods .
  • Schiff base formation : Acts as a precursor for ligands in coordination chemistry, enabling metal-catalyzed reactions .

Advanced: How can molecular docking elucidate its mechanism of action?

To study interactions with biological targets (e.g., enzymes):

  • Protein preparation : Retrieve 3D structures from PDB (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • Docking software : Use AutoDock Vina to simulate ligand-receptor binding, focusing on hydrogen bonds with phenolic -OH groups .
  • Validation : Compare computed binding energies with experimental IC₅₀ values .

Basic: What precautions are necessary for handling and storage?

  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can impurities be quantified in synthesized batches?

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm. Calibrate against certified reference standards .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) via multiple reaction monitoring (MRM) .

Basic: What computational tools predict its physicochemical properties?

  • LogP calculation : Use MarvinSketch or PubChem’s XLogP3 algorithm to estimate hydrophobicity (e.g., XLogP ~2.5) .
  • pKa prediction : Employ ACD/Labs software to determine acidic/basic sites (phenolic -OH pKa ~9.5) .

Advanced: How do substituent variations affect reactivity in derivatives?

  • Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity of the carbonyl group, enhancing nucleophilic attack rates .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reaction yields in coupling reactions; optimize using microwave irradiation .

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